molecular formula C18H18NO3P B14185644 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione CAS No. 922729-80-4

3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione

Cat. No.: B14185644
CAS No.: 922729-80-4
M. Wt: 327.3 g/mol
InChI Key: BEQQTJHXVFJMKP-UHFFFAOYSA-N
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Description

3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a diphenylphosphoryl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione typically involves the phosphorylation of a pyrrolidine derivative. One common method includes the reaction of a pyrrolidine-2,5-dione with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form strong interactions with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Used as a reagent in organic synthesis with similar reactivity.

    Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its overall structure and reactivity.

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

Uniqueness

3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and a diphenylphosphoryl group, which imparts distinct chemical and biological properties

Properties

CAS No.

922729-80-4

Molecular Formula

C18H18NO3P

Molecular Weight

327.3 g/mol

IUPAC Name

3-diphenylphosphoryl-1-ethylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H18NO3P/c1-2-19-17(20)13-16(18(19)21)23(22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3

InChI Key

BEQQTJHXVFJMKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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